molecular formula C9H8ClFO2 B2618258 2-Chloro-1-(3-fluoro-4-methoxyphenyl)ethanone CAS No. 852389-09-4

2-Chloro-1-(3-fluoro-4-methoxyphenyl)ethanone

Cat. No. B2618258
CAS RN: 852389-09-4
M. Wt: 202.61
InChI Key: UPNWCPIQVVOSHQ-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-fluoro-4-methoxyphenyl)ethanone is a biochemical compound used for proteomics research . It has a molecular formula of C9H8ClFO2 and a molecular weight of 202.61 .


Molecular Structure Analysis

The molecular structure of 2-Chloro-1-(3-fluoro-4-methoxyphenyl)ethanone consists of a two-ring system with a ketone functional group attached to one of the rings . The presence of the fluorine and chlorine atoms suggests that this compound may exhibit interesting electronic properties due to the electronegativity of these halogens .

Scientific Research Applications

PDE10A Inhibition

In a study on quinolinyl-pyrazoles, researchers found that the inhibitory activity of PDE10A (phosphodiesterase 10A) varies based on the nitrogen position in the core moiety. While pyridine substitution with an azole led to low efficacy, further exploration of this compound’s PDE10A inhibition potential could be valuable .

Fluorinated Building Blocks

Fluorinated compounds are valuable in medicinal chemistry, materials science, and imaging. Researchers may use this compound as a precursor for introducing fluorine atoms into more complex molecules.

properties

IUPAC Name

2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNWCPIQVVOSHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(3-fluoro-4-methoxyphenyl)ethanone

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